Chemical structure and properties of 2-Amino-3-(cyclohexyloxy)benzoic acid
Chemical structure and properties of 2-Amino-3-(cyclohexyloxy)benzoic acid
Chemical Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Amino-3-(cyclohexyloxy)benzoic acid (CAS: 1550626-50-0) is a specialized anthranilic acid derivative serving as a critical building block in medicinal chemistry.[1] Characterized by a lipophilic cyclohexyloxy substituent at the 3-position of the benzoate core, this scaffold is frequently employed to modulate steric bulk and hydrophobicity in the design of kinase inhibitors, GPCR ligands, and quinazolinone-based therapeutics. This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthetic protocols, and application in heterocycle construction.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is an ortho-amino benzoic acid (anthranilic acid) functionalized with a bulky ether group.[1] The presence of the cyclohexyl ring significantly alters the solubility and binding kinetics compared to the parent 3-hydroxyanthranilic acid.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-Amino-3-(cyclohexyloxy)benzoic acid |
| Common Synonyms | 3-(Cyclohexyloxy)anthranilic acid |
| CAS Number | 1550626-50-0 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| pKa (Predicted) | Carboxyl: ~3.8–4.2; Aniline: ~2.5 (Conjugate acid) |
| LogP (Predicted) | ~3.2 (Lipophilic) |
Structural Analysis[6][11]
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H-Bonding Network: The ortho-amino group forms an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid.[1] This planarizes the core, although the bulky 3-cyclohexyloxy group introduces steric strain that may twist the carboxylate out of plane.
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Lipophilicity: The cyclohexyl ether adds significant hydrophobic surface area, enhancing membrane permeability compared to methoxy- or hydroxy-substituted analogs.[1]
Synthesis & Manufacturing Protocols
Direct alkylation of 3-hydroxyanthranilic acid is challenging due to the competing nucleophilicity of the aniline nitrogen and the carboxylic acid. A robust, self-validating route utilizes a nitro-precursor strategy to ensure regioselectivity.[1]
Pathway: Nitro-Reduction Route (Recommended)
This route avoids N-alkylation by masking the amine as a nitro group during the ether formation step.[1]
Step 1: Esterification & Alkylation
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Precursor: Methyl 3-hydroxy-2-nitrobenzoate.[1]
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Reagents: Cyclohexanol, Triphenylphosphine (PPh₃), DIAD (Mitsunobu conditions) OR Cyclohexyl bromide, K₂CO₃, DMF (SN2 conditions).
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Mechanism: The Mitsunobu reaction is preferred for secondary alcohols (cyclohexanol) to ensure efficient ether formation under mild conditions.
Step 2: Nitro Reduction
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Reagents: H₂, Pd/C (10%), Methanol.
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Process: Catalytic hydrogenation converts the nitro group to the aniline. The 3-cyclohexyloxy group is stable under these conditions.[1]
Step 3: Hydrolysis
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Reagents: LiOH (aq), THF/MeOH.
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Process: Saponification of the methyl ester yields the final free acid.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate stages.
Figure 1: Step-wise synthetic pathway from nitro-precursor to target anthranilic acid derivative.
Experimental Methodology (Protocol)
3-O-Alkylation (Mitsunobu Variant)[1]
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Setup: Charge a dry flask with Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq), Cyclohexanol (1.2 eq), and Triphenylphosphine (1.2 eq) in anhydrous THF.
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Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 30 minutes.
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Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
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Workup: Concentrate solvent. Triturate residue with Et₂O/Hexane to precipitate triphenylphosphine oxide. Filter and purify filtrate via silica gel chromatography.
Hydrogenation & Hydrolysis
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Reduction: Dissolve the nitro-ether intermediate in MeOH. Add 10% Pd/C (10 wt%).[1] Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.
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Saponification: To the filtrate, add LiOH (2.0 eq) dissolved in minimal water. Stir at 40°C until ester is consumed (LC-MS check).
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Isolation: Acidify carefully with 1M HCl to pH ~4. The product, 2-Amino-3-(cyclohexyloxy)benzoic acid , will precipitate.[1] Filter, wash with cold water, and dry under vacuum.
Applications in Drug Discovery[6][11][12]
This compound is a "privileged structure" precursor. The anthranilic acid core allows for rapid cyclization into biologically active heterocycles.
Quinazolin-4(3H)-one Synthesis
The most common application is the synthesis of 8-substituted quinazolinones.[1] The 3-cyclohexyloxy group occupies the 8-position in the final heterocycle, often targeting hydrophobic pockets in kinases (e.g., PI3Kδ, BTK).
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Reaction: Condensation with formamide, urea, or acyl chlorides.
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Utility: The cyclohexyl group provides steric occlusion, potentially improving selectivity against homologous enzymes.
Acridone Formation
Cyclization with suitable aryl halides (Ullmann coupling followed by Friedel-Crafts) yields acridone derivatives, used in oncology research as DNA intercalators.[1]
Visualization: Heterocycle Construction
Figure 2: Divergent synthesis pathways for heterocyclic drug scaffolds.
Analytical Characterization
To validate the identity of the synthesized material, the following analytical signatures are expected:
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¹H NMR (DMSO-d₆, 400 MHz):
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Mass Spectrometry (ESI+):
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HPLC Purity:
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Column: C18 Reverse Phase.
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Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]
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Retention: Elutes later than unsubstituted anthranilic acid due to cyclohexyl lipophilicity.
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Safety & Handling
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Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of fine dust.
References
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BLD Pharm. (2025).[1] 2-Amino-3-(cyclohexyloxy)benzoic acid Product Specifications. Retrieved from
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National Institute of Standards and Technology (NIST). (2025).[1] Anthranilic Acid Derivatives and Thermochemistry. Retrieved from
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Sha, Y., & Li, J. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[1] Retrieved from [1]
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Sigma-Aldrich. (2025).[1] Anthranilic Acid Synthesis Grade Specifications. Retrieved from [1]
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Cayman Chemical. (2025).[1] 3-Hydroxyanthranilic Acid Technical Information. Retrieved from
